molecular formula C23H20ClN3O B2891181 N-{4-[3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenyl}acetamide CAS No. 115848-73-2

N-{4-[3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenyl}acetamide

Cat. No.: B2891181
CAS No.: 115848-73-2
M. Wt: 389.88
InChI Key: GOWNAOAIDBFXOF-UHFFFAOYSA-N
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Description

N-{4-[3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenyl}acetamide is a potent and selective cannabinoid receptor 1 (CB1) antagonist, serving as a critical pharmacological tool for probing the endocannabinoid system. Research indicates this compound acts as an inverse agonist at the CB1 receptor , effectively suppressing constitutive receptor activity and providing a mechanism to investigate basal endocannabinoid tone. Its primary research value lies in the study of neurological and metabolic processes; scientists utilize it to elucidate the role of CB1 signaling in appetite regulation, energy homeostasis, and reward pathways . Furthermore, its application extends to preclinical models of substance abuse, where it helps in understanding the modulation of dopamine release and the reinforcing properties of drugs. By blocking the CB1 receptor, this antagonist allows researchers to dissect the system's involvement in pain perception, neuroinflammation, and conditions such as obesity and liver fibrosis , thereby contributing to the development of novel therapeutic strategies for a range of disorders.

Properties

IUPAC Name

N-[4-[5-(4-chlorophenyl)-2-phenyl-3,4-dihydropyrazol-3-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O/c1-16(28)25-20-13-9-18(10-14-20)23-15-22(17-7-11-19(24)12-8-17)26-27(23)21-5-3-2-4-6-21/h2-14,23H,15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWNAOAIDBFXOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2CC(=NN2C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{4-[3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenyl}acetamide is a compound of significant interest due to its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C21H20ClN2O
  • Molecular Weight : 356.85 g/mol

The presence of the pyrazole ring is crucial for its biological activity, as pyrazole derivatives have been shown to exhibit a wide range of pharmacological effects.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, possess notable anti-inflammatory properties. For instance, studies have shown that related compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 by significant percentages (up to 85%) at specific concentrations compared to standard drugs like dexamethasone .

Antimicrobial Effects

The compound has also demonstrated antimicrobial activity against various bacterial strains. In vitro studies have indicated that derivatives with similar structures exhibit potent activity against E. coli and S. aureus, suggesting a potential application in treating bacterial infections .

Anticancer Potential

The anticancer properties of pyrazole derivatives are well-documented. Compounds in this class have been shown to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins involved in inflammation.
  • Modulation of Cytokine Production : These compounds can downregulate the expression of pro-inflammatory cytokines.
  • Induction of Apoptosis : In cancer cells, they may activate intrinsic apoptotic pathways through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Study on Anti-inflammatory Effects : A recent study demonstrated that a derivative similar to this compound exhibited a 76% inhibition rate for TNF-α at a concentration of 10 µM compared to standard treatments .
  • Antimicrobial Activity Assessment : Another investigation found that compounds with the pyrazole nucleus showed significant inhibition against Klebsiella pneumoniae, indicating their potential as effective antimicrobial agents .

Comparison with Similar Compounds

Table 1: Structural Comparison of Dihydropyrazole Derivatives

Compound Name / ID Core Structure Modifications Functional Groups / Substituents Molecular Weight (Da) Key Biological Activity (IC₅₀)
Target Compound 3-(4-Cl-phenyl), 1-phenyl dihydropyrazole, acetamide at para-phenyl Cl, phenyl, acetamide ~393.85* Not reported
4-(3-(2-(Benzylthio)-5-chlorothiophen-3-yl)-1-(4-(4-Cl-phenyl)thiazol-2-yl)-dihydropyrazol-5-yl)-N,N-dimethylbenzolamine Thiophene-thiazole hybrid, benzylthio group, dimethylamine Thiophene, thiazole, Cl, benzylthio ~654.15 6.2 μM (superoxide inhibition)
N-(4-Nitrophenyl)-2-{2-[3-(4-Cl-phenyl)-5-[4-(propan-2-yl)phenyl]-dihydropyrazol-1-yl]-thiazol-5-yl}acetamide Thiazole ring, isopropylphenyl, nitro group Nitro, isopropyl, thiazole ~637.09 Not reported
5-(4-Cl-phenyl)-3-phenyl-dihydropyrazole-1-carboximidamide (Compound 3 in ) Carboximidamide group at position 1 Carboximidamide, Cl, phenyl ~325.78 Not reported
N-[4-(1-Phenyl-dihydropyrazol-3-yl)phenyl]acetamide (61447-56-1) No 4-Cl-phenyl on pyrazole Phenyl, acetamide ~319.38 Not reported
4-(4,5-Dihydro-5-oxo-3-propyl-1H-pyrazol-1-yl)benzonitrile Propyl group, nitrile substituent Propyl, nitrile ~239.28 Not reported

*Calculated based on molecular formula.

Comparative Analysis of Physicochemical Properties

Substituent Effects on Solubility and Reactivity

  • Electron-Withdrawing Groups (EWGs): The 4-chlorophenyl group in the target compound enhances electrophilicity and may improve membrane permeability compared to non-halogenated analogues like .
  • Acetamide vs. Carboximidamide: The acetamide group in the target compound (vs.
  • Heterocyclic Hybrids: Thiazole or thiophene integration (e.g., ) introduces π-π stacking interactions, which may enhance binding to enzymatic targets but reduce metabolic stability .

Thermal and Crystalline Properties

  • Limited crystallographic data are available for the target compound. However, analogues like the nitro-substituted derivative in were characterized via FT-IR and NMR, suggesting similar crystalline stability due to planar aromatic systems .

Antioxidant and Anti-inflammatory Potential

  • The thiazole-thiophene hybrid in demonstrated significant superoxide inhibition (IC₅₀ = 6.2 μM), outperforming standard antioxidants like ascorbic acid. This activity is attributed to radical scavenging by the benzylthio and thiophene groups .

Cytotoxicity and Selectivity

  • No cytotoxicity data are available for the target compound. However, carboximidamide derivatives (e.g., ) are often explored for antimicrobial activity, whereas acetamide-containing compounds (e.g., ) may exhibit lower toxicity profiles due to reduced basicity .

Common Pathways for Dihydropyrazole Derivatives

  • Cyclocondensation Reactions: The target compound and its analogues (e.g., ) are typically synthesized via hydrazine-mediated cyclization of α,β-unsaturated ketones or chalcones, followed by acetamide functionalization .
  • Catalytic Systems: highlights the use of hydrazine hydrate and glacial acetic acid under reflux for pyrazoline ring formation, a method likely applicable to the target compound .

Yield Optimization

  • Thiazole-containing derivatives (e.g., ) often require multi-step syntheses with moderate yields (40–60%), whereas simpler analogues like achieve higher yields (>70%) due to fewer functional groups .

Q & A

Q. What established synthetic methodologies are reported for this compound?

The synthesis of pyrazoline-acetamide derivatives typically involves multi-step cyclization reactions. For example, analogous compounds are synthesized via:

  • Cyclocondensation : Reacting hydrazine derivatives with α,β-unsaturated ketones to form the pyrazoline core .
  • Thiol-ene coupling : Introducing sulfur-containing groups via reaction with 2-chloroacetonitrile in the presence of NaOH and DMF .
  • Amide bond formation : Acetylation of the primary amine group using acetic anhydride or acetyl chloride under basic conditions . Key reagents include triethylamine (base), ethanol (solvent), and catalysts like zeolites .

Q. Which spectroscopic and crystallographic techniques are critical for characterization?

  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide, N-H bend for pyrazoline) .
  • NMR : ¹H NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, pyrazoline protons at δ 3.1–5.5 ppm) .
  • X-ray crystallography : Resolves 3D structure and confirms dihedral angles between aromatic rings (e.g., phenyl vs. chlorophenyl groups) .
  • LCMS : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .

Q. What stability and reactivity profiles are observed under laboratory conditions?

  • Stability : Pyrazoline derivatives are generally stable at room temperature but may degrade under prolonged UV exposure or extreme pH. Storage in amber vials at 4°C is recommended .
  • Reactivity : The acetamide moiety undergoes hydrolysis under strong acidic/basic conditions, while the pyrazoline ring is susceptible to oxidation. Reactivity with electrophiles (e.g., alkyl halides) enables derivatization .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize synthesis parameters?

DoE minimizes experimental runs while maximizing data quality. For example:

  • Factorial design : Tests variables like temperature (80–120°C), solvent polarity (ethanol vs. DMF), and catalyst loading (0.5–2.0 mol%) to identify optimal yield conditions .
  • Response surface methodology (RSM) : Models non-linear relationships between variables (e.g., reaction time vs. purity) . Case study: A 2³ factorial design reduced byproduct formation in pyrazoline synthesis by 40% when using ethanol as solvent and 1.5 mol% triethylamine .

Q. What computational strategies enhance reaction pathway design?

  • Quantum chemical calculations : Predict reaction energetics (e.g., transition-state barriers for cyclization steps) using DFT methods (B3LYP/6-31G*) .
  • Machine learning (ML) : Trains models on existing reaction datasets to predict optimal conditions (e.g., solvent selection, catalyst) for novel analogs . Example: ICReDD’s workflow combines DFT-based reaction path searches with experimental feedback loops to accelerate discovery .

Q. How are structure-activity relationships (SARs) evaluated for biological activity?

  • Derivatization : Modifying the chlorophenyl group (e.g., replacing Cl with F or NO₂) and testing antiproliferative activity against cancer cell lines (IC₅₀ assays) .
  • Molecular docking : Simulates binding to targets like COX-2 or EGFR kinase, highlighting key interactions (e.g., H-bonding with acetamide carbonyl) .
  • Pharmacophore modeling : Identifies essential features (e.g., hydrophobic aryl groups, hydrogen-bond acceptors) for antimicrobial activity .

Q. How to resolve discrepancies in biological activity data across studies?

  • Meta-analysis : Compare datasets using standardized protocols (e.g., MTT vs. SRB assays for cytotoxicity) .
  • Control experiments : Verify compound purity via HPLC and exclude batch variability .
  • Dose-response curves : Ensure IC₅₀ values are calculated across ≥5 concentrations to reduce statistical error .

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